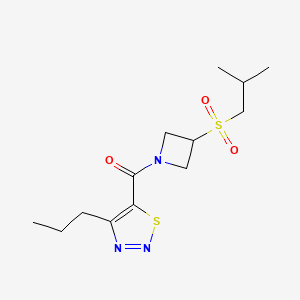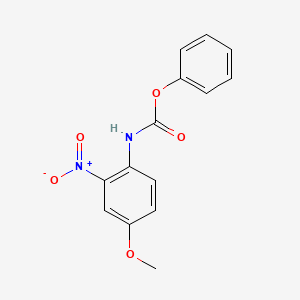
phenyl N-(4-methoxy-2-nitrophenyl)carbamate
Vue d'ensemble
Description
Phenyl N-(4-methoxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C14H12N2O5 . It has a molecular weight of 288.26 .
Molecular Structure Analysis
The InChI code for phenyl N-(4-methoxy-2-nitrophenyl)carbamate is 1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) .Applications De Recherche Scientifique
Synthesis and Drug Development
- Antitumor Drug Intermediates : Research highlighted the synthesis of phenyl carbamate derivatives as important intermediates in antitumor drugs, particularly in the development of small molecular inhibitors for anti-tumor applications. The synthesis process involves acylation and nucleophilic substitution, indicating potential routes for modifying or creating new compounds with phenyl N-(4-methoxy-2-nitrophenyl)carbamate (Gan et al., 2021).
Materials Science
- Electrochromic Properties : Studies on carbazole and phenyl carbazole derivatives have explored their electrochromic properties, which are valuable in developing materials for electronic displays and smart windows. These materials demonstrate strong color changes and redox activity upon electro-oxidation, which can be controlled by potential modulation (Hsiao & Hsueh, 2015).
Corrosion Inhibition
- Protecting Mild Steel : Research into N-phenyl-benzamide derivatives, including those with methoxy substituents, has shown significant corrosion inhibition on mild steel in acidic environments. The presence of methoxy groups enhances inhibition efficiency, suggesting that phenyl N-(4-methoxy-2-nitrophenyl)carbamate could potentially serve as a corrosion inhibitor (Mishra et al., 2018).
Photoluminescent Materials
- Europium(III) Complexes : The synthesis of carbazole-based europium(III) complexes, which exhibit intense red emission under blue-light excitation, suggests applications in light-emitting diodes (LEDs) and other photoluminescent materials. This research demonstrates the potential of carbazole derivatives in enhancing the performance of luminescent materials (He et al., 2010).
Propriétés
IUPAC Name |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIQJJIORLWADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

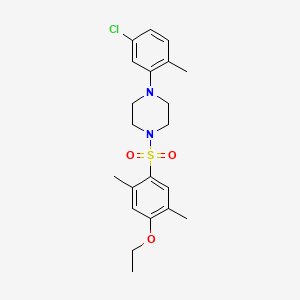
![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
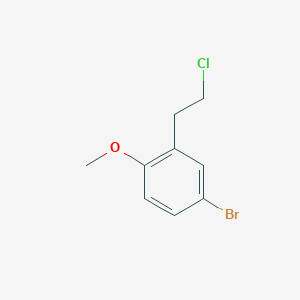
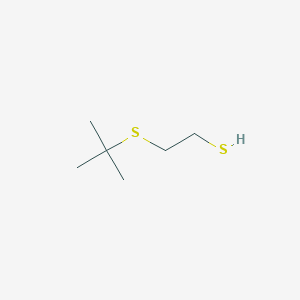
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)
![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)
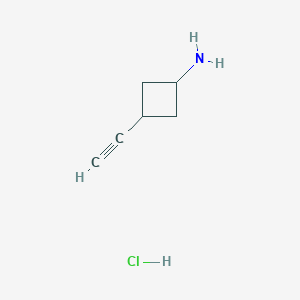
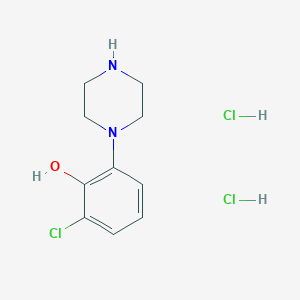
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)
